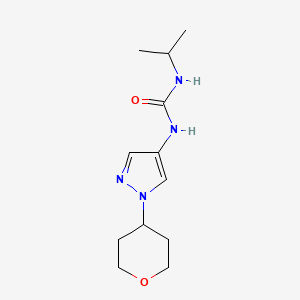

1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a urea derivative that is synthesized using a specific method, which will be discussed in

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on derivatives of dehydroabietic acid, specifically compounds structurally related to "1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea," has contributed to the understanding of their crystal structures. For instance, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, was determined, revealing two crystallorgraphically independent molecules with different conformations co-existing in the structure. This study provided insights into the molecular arrangements and interactions stabilizing the crystal structure, highlighting the significance of intermolecular hydrogen bonds and molecular conformation in determining the crystal packing and properties (Xiaoping Rao et al., 2010).

Synthesis and Properties

Another area of application involves the synthesis and examination of the properties of related compounds. A notable example is the synthesis of a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments. This research not only expanded the library of synthesized compounds but also evaluated their inhibitory activity towards human soluble epoxide hydrolase, demonstrating the potential therapeutic applications of these compounds (V. D'yachenko et al., 2019).

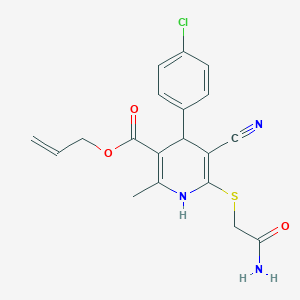

Multicomponent Reactions and Catalysis

Research into multicomponent reactions using urea as a novel organo-catalyst for the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds is another example. This environmentally friendly synthesis approach highlights the use of urea as an effective catalyst in promoting tandem Knoevenagel–cyclocondensation reactions at room temperature, illustrating the potential for green chemistry applications (G. Brahmachari & B. Banerjee, 2014).

Ligand Synthesis and Metal Complexation

Moreover, the development of polypyrazolylborate ligands for metal complexation, where the synthesis, structures, and coordination chemistry of polypyrazolylborate ligands were explored, shows the versatility of these compounds in forming complexes with metals. This research provides a foundation for further investigations into the coordination chemistry of pyrazolyl-based ligands and their potential applications in catalysis and material science (S. Trofimenko et al., 1989).

Propriétés

IUPAC Name |

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-9(2)14-12(17)15-10-7-13-16(8-10)11-3-5-18-6-4-11/h7-9,11H,3-6H2,1-2H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHGXIUZQUIDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CN(N=C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)

![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)

![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)

![1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2591102.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)